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For Immediate Release

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development

professionals with a comprehensive resource, this guide synthesizes key findings from seminal

research papers on MS-275 (Entinostat), a potent class I histone deacetylase (HDAC) inhibitor.

This document presents a detailed comparison of MS-275's performance, both as a

monotherapy and in combination with other agents, supported by experimental data, detailed

methodologies, and visual representations of its mechanisms of action.

At a Glance: The Anti-Tumor Profile of MS-275
MS-275 is a synthetic benzamide derivative that has demonstrated significant anti-tumor

activity across a spectrum of cancers.[1][2] It selectively inhibits HDAC1, HDAC2, and HDAC3,

leading to the accumulation of acetylated histones and subsequent alterations in gene

expression.[3][4] This epigenetic modulation triggers a cascade of events including cell cycle

arrest, induction of apoptosis, and cellular differentiation.[5][6]

Key Mechanisms of Action:
HDAC Inhibition: MS-275 potently inhibits class I HDACs, with IC50 values of 0.51 μM, 1.7

μM, and 0.243-0.248 µM for HDAC1, HDAC3, and HDAC2 respectively.[3][4][7] This leads to

hyperacetylation of histones.[1]
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Cell Cycle Arrest: Treatment with MS-275 leads to the transcriptional activation of

p21WAF1/CIP1, a key regulator of cell cycle progression, resulting in an accumulation of

cells in the G1 phase and a decrease in the S-phase population.[1][5][6]

Induction of Apoptosis: At higher concentrations, MS-275 induces reactive oxygen species,

mitochondrial damage, and caspase activation, leading to programmed cell death.[5] In

osteosarcoma models, it sensitizes cells to FasL-induced apoptosis by downregulating the

anti-apoptotic protein c-FLIP.[8]

Cellular Differentiation: In various cancer models, including leukemia and hepatocellular

carcinoma, MS-275 has been shown to promote cellular differentiation.[6][9]

In Vitro Efficacy: A Look at the Data
The anti-proliferative effects of MS-275 have been documented across a wide range of human

tumor cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell

line, highlighting differential sensitivity to the compound.

Cell Line Cancer Type IC50 (µM) Reference(s)

A2780 Ovarian Cancer 0.0415 - 0.1 [7]

Calu-3 Lung Cancer 0.1 - 1.0 [7]

HL-60 Leukemia 0.1 - 1.0 [7]

K562 Leukemia 0.1 - 1.0 [7]

HT-29 Colon Cancer 0.1 - 1.0 [7]

HCT-15 Colon Cancer 4.71 [7]

D283 Medulloblastoma 0.05 [10]

US (Sarcoma) Undiff. Sarcoma 1.3 [10]

Preclinical In Vivo Studies: Tumor Growth Inhibition
MS-275 has demonstrated marked in vivo anti-tumor activity in various xenograft models. Oral

administration of MS-275 has been shown to inhibit tumor growth and metastasis.
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Cancer Model Dosing Regimen Key Findings Reference(s)

Human Tumor

Xenografts

49 mg/kg, oral

administration

Significant antitumor

activity against a

range of human tumor

xenografts.

[7]

Osteosarcoma Lung

Metastases
Oral administration

Increased tumor

histone acetylation,

tumor cell apoptosis,

and tumor regression.

Fewer and smaller

lung metastases

compared to control.

Increased overall

survival.

[8]

Hepatocellular

Carcinoma (HCC)
In vivo xenografts

Effectively reduced

tumor growth without

systemic toxicity,

promoted

differentiation, and

reduced proliferation.

[6]

Colorectal Cancer

(AOM-DSS model)
20 mg/kg/day, gavage

Inhibited tumor

growth.
[11]

Pediatric Solid Tumors
Xenograft orthotopic

models

Inhibited the growth of

established tumors

(undifferentiated

sarcoma, Ewing's

sarcoma, and

neuroblastoma).

[10]

Clinical Insights: Phase I and II Trials
Clinical trials have been conducted to determine the safety, tolerability, and preliminary efficacy

of MS-275 in patients with advanced solid tumors, lymphomas, and leukemias.
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Trial
Phase

Patient
Populatio
n

Dosing
Schedule

Maximum
Tolerated
Dose
(MTD)

Dose-
Limiting
Toxicities
(DLTs)

Key
Pharmac
okinetic
Findings

Referenc
e(s)

Phase I

Advanced

solid

tumors or

lymphoma

Once every

2 weeks or

weekly

10 mg/m²

(q14-day

schedule)

Nausea,

vomiting,

anorexia,

fatigue

Half-life of

39 to 80

hours;

dose-

dependent

exposure.

[12]

Phase I

Refractory

solid

tumors and

lymphoid

malignanci

es

Once

weekly for

4 weeks of

a 6-week

cycle

6 mg/m²

Hypophosp

hatemia,

hyponatre

mia,

hypoalbumi

nemia

(reversible

Grade 3)

Mean

terminal

half-life of

33.9 ± 26.2

h; Tmax

ranged

from 0.5 to

24 h.

[5][13]

Phase I

Refractory

and

relapsed

acute

leukemias

Not

specified

Not

specified

Gastrointes

tinal

symptoms

and fatigue

Increased

histone H3

acetylation

in

peripheral

blood

mononucle

ar cells.

[2]

Combination Therapies: Enhancing Anti-Cancer
Efficacy
The immunomodulatory properties of MS-275 have led to its investigation in combination with

various cancer therapies, often with synergistic or additive effects.
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Combination Agent
Cancer
Model/Patient
Population

Key Findings Reference(s)

Interleukin-2 (IL-2)
Murine melanoma and

renal cell carcinoma

Melanoma: Additive

inhibitory effect on

tumor weight and

volume; significantly

higher survival.

Increased ratio of

CD8+ CD69+ T cells.

Renal Cell Carcinoma:

Synergistic antitumor

effect (>80% tumor

inhibition); inhibited

lung metastases

(>90%).

[14][15]

GM-CSF

High-risk MDS and

refractory/relapsed

AML

Notable improvements

in absolute neutrophil

and platelet counts

without a significant

change in blast

percentage.

[9]

Anti-PD-1 Antibody
Colorectal cancer

(AOM-DSS model)

Synergistic Effect:

Combination

significantly enhanced

the inhibitory effect on

tumor growth

compared to

monotherapy.

Increased CD8+ T cell

tumor infiltration. MS-

275 was found to

upregulate PD-L1

expression.

[11]
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Isotretinoin

Metastatic or

advanced solid

tumors/lymphomas

Phase I trial to study

effectiveness; MS-275

may increase

isotretinoin's

effectiveness by

sensitizing cancer

cells.

[16]

Liraglutide
Diet-induced obese

mice

Diabetes/Obesity: MS-

275 enhances GLP-

1R agonism,

potentiating glucose-

stimulated insulin

secretion and

decreasing body

weight.

[17]

Experimental Protocols
To facilitate the replication and verification of these seminal findings, detailed experimental

methodologies are provided below.

In Vitro HDAC Inhibition Assay
Enzyme Source: Partially purified human histone deacetylase from human leukemia cells or

recombinant human HDACs.[1][3][7]

Substrate: Ac-NH-GGK(Ac)-AMC (final concentration 25 µM).[3]

Procedure:

HeLa cell nuclear extract or recombinant HDAC is incubated with the test compound (MS-

275) in an enzyme buffer (15 mM Tris HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10%

(v/v) glycerol) at 30°C.[3]

The reaction is initiated by adding the substrate.
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After a 90-minute incubation at 30°C, the reaction is terminated with a stop solution

containing trypsin and TSA.[3]

Fluorescence is measured (Excitation 355 nm, Emission 460 nm) after a 40-minute

incubation at room temperature.[3]

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme

activity by 50%, is calculated.

Cell Proliferation Assay
Cell Lines: A panel of human tumor cell lines (e.g., A2780, Calu-3, HL-60, K562, HT-29).[7]

Treatment: Cells are treated with various concentrations of MS-275 for 72 hours.[3]

Measurement: Cell viability is measured using a Resazurin solution or MTS assay.[3][4]

Alternatively, [3H]thymidine uptake can be measured after a 20-hour incubation.[10]

Data Analysis: The IC50 for cell proliferation is determined.

In Vivo Tumor Xenograft Studies
Animal Model: Nude mice bearing human tumor xenografts.[7]

Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.[7]

Treatment: MS-275 is administered orally (e.g., 49 mg/kg) five times per week for four

weeks.[7]

Outcome Measures: Tumor volume and weight are measured. For metastasis models, the

number and size of metastatic lesions are quantified.[8][15]

Data Analysis: Comparison of tumor growth inhibition between treated and control groups.

Western Blot Analysis for Protein Expression
Sample Preparation: Cells are treated with MS-275 for a specified duration, then lysed to

extract proteins.
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Procedure:

Protein concentration is determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies against target proteins (e.g.,

acetylated histone H3, p21, c-FLIP).

The membrane is then incubated with a secondary antibody.

Protein bands are visualized using a detection reagent.

Key Findings: MS-275 treatment leads to an increase in acetylated histone H3 and p21

levels, and a decrease in c-FLIP expression.[1][8][10]

Visualizing the Pathways
To better understand the complex interactions and mechanisms influenced by MS-275, the

following diagrams illustrate key signaling pathways and experimental workflows.
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Caption: The primary mechanism of MS-275 involves the inhibition of HDACs, leading to

cellular changes.
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Caption: MS-275's immunomodulatory effect and synergy with anti-PD-1 therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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